molecular formula C17H12FIN2O3S B2890075 (Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-28-3

(Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2890075
CAS No.: 865198-28-3
M. Wt: 470.26
InChI Key: NUEPBRXYYJDGDX-JZJYNLBNSA-N
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Description

(Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative recognized in scientific research as a potent inhibitor of histone deacetylases (HDACs). This compound is part of a class of molecules designed to modulate epigenetic regulation , a key mechanism controlling gene expression. By inhibiting HDAC enzymes, this compound promotes the accumulation of acetylated histones, which can lead to altered expression of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis. Its primary research value lies in the investigation of oncology pathways, as HDAC inhibition has emerged as a promising therapeutic strategy for various cancers. The 2-iodobenzoyl moiety is a characteristic feature of certain HDAC inhibitors, contributing to the molecule's binding affinity and selectivity . Researchers utilize this chemical probe to study the effects of HDAC blockade in cellular and biochemical assays, helping to elucidate the role of specific HDAC isoforms in disease models. It is supplied for research purposes only and must be handled by qualified laboratory personnel.

Properties

IUPAC Name

methyl 2-[6-fluoro-2-(2-iodobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FIN2O3S/c1-24-15(22)9-21-13-7-6-10(18)8-14(13)25-17(21)20-16(23)11-4-2-3-5-12(11)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEPBRXYYJDGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be described with the following structural formula:

  • Molecular Formula : C17H14FINO2S
  • Molecular Weight : 375.36 g/mol

The presence of a fluorine atom and an iodobenzoyl group suggests that this compound may exhibit unique interactions with biological targets, enhancing its potential as a therapeutic agent.

Anticancer Properties

Recent studies have indicated that compounds similar to (Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may possess significant anticancer activity. For instance, compounds containing thiazole rings have been shown to inhibit cancer cell proliferation effectively:

  • Cytotoxicity Assays : In vitro studies using various cancer cell lines demonstrated that derivatives of thiazole exhibited IC50 values ranging from 1 µM to 10 µM, indicating potent cytotoxic effects against cancer cells while sparing normal cells .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the disruption of cell cycle progression. For example, compounds similar to this compound have been documented to induce G2/M phase arrest in cancer cells, which is crucial for their anticancer efficacy .

Antioxidant Activity

In addition to anticancer properties, the compound may also exhibit antioxidant activity. Antioxidants are vital in combating oxidative stress, which is implicated in various diseases, including cancer:

  • DPPH Radical Scavenging Assay : Preliminary assays indicated that certain thiazole derivatives showed significant radical scavenging activity with IC50 values comparable to well-known antioxidants like Trolox . This suggests that this compound could potentially protect cells from oxidative damage.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. For this compound:

Structural Feature Impact on Activity
Fluorine SubstitutionEnhances lipophilicity and cellular uptake
Iodobenzoyl GroupPotentially increases binding affinity to targets
Thiazole RingAssociated with anticancer and antioxidant effects

Case Studies

  • Study on Thiazole Derivatives : A study published in Heterocyclic Communications evaluated various thiazole derivatives for their anticancer properties. Compounds with similar structures showed significant cytotoxicity against Hep3B liver cancer cells, with some derivatives achieving IC50 values lower than 5 µM .
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity of thiazole derivatives using the DPPH assay. Compounds demonstrated varying degrees of efficacy, suggesting a potential role for this compound in reducing oxidative stress in biological systems .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The target compound shares a benzo[d]thiazol-3(2H)-ylacetate backbone with several analogs. Key differences lie in the substituents at positions 2 and 6 of the benzothiazole ring, which influence molecular weight, electronic properties, and steric effects.

Table 1: Structural and Molecular Comparison
Compound Name (CAS or Reference) Substituents (Position 2 / Position 6) Molecular Formula Molecular Weight Physical State
Target Compound (hypothetical) 2-iodobenzoyl / 6-fluoro C₁₇H₁₂FINO₃S 473.25* Not reported
(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)... (1173323-45-9) Quinoxaline-2-carbonyl / 6-fluoro C₁₉H₁₃FN₄O₃S 396.4 Not reported
(Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)... (1007052-48-3) Isoxazole-5-carbonyl / 4-fluoro C₁₄H₁₀FN₃O₄S 335.31 Not reported
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8i) Phenyl / H (position 6) C₁₇H₁₅NO₃S 313.37 Yellow oil
4-(3-Thienyl)-3-methylbenzo[d]thiazol-2(3H)-one (8f) Thienyl / H (position 6) C₁₂H₉NOS₂ 247.33 Colorless crystals (mp 91–93°C)

*Calculated molecular weight based on formula.

Key Observations:
  • Substituent Effects: The 2-iodobenzoyl group in the target compound introduces significant steric bulk and polarizability compared to smaller groups like isoxazole-5-carbonyl or quinoxaline-2-carbonyl. Iodine’s large atomic radius may enhance intermolecular interactions (e.g., halogen bonding) but reduce solubility in polar solvents. Fluorine at position 6 (vs.
  • Molecular Weight and Physical State :

    • The iodine substituent contributes to the target’s higher molecular weight (~473) compared to analogs (~313–396). Higher molecular weight often correlates with increased melting points or crystalline states, as seen in compound 8f (mp 91–93°C).

Spectral and Physicochemical Properties

While IR and NMR data for the target compound are unavailable, analogs provide insights:

  • IR Spectra: Strong absorption bands for carbonyl (C=O, ~1737 cm⁻¹) and imino (C=N, ~1606 cm⁻¹) groups are common.
  • NMR : Substituents like iodine (δ 7–8 ppm for aromatic protons) or fluorine (δ -150 ppm for ¹⁹F NMR) would produce distinct shifts.

Q & A

Q. What are the key synthetic challenges in preparing (Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis involves three critical steps: (1) formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carboxylic acids ; (2) regioselective introduction of fluorine and iodine via halogenation or coupling reactions; (3) esterification and imine formation under controlled pH and temperature. Optimization includes using continuous flow reactors to enhance yield (by ~20%) and green solvents (e.g., ethanol/water mixtures) to reduce waste . Characterization via NMR (¹H/¹³C) and HPLC (purity >95%) is essential .

Q. How does the fluorine substituent influence the compound’s stability and biological activity compared to chloro or bromo analogs?

  • Methodological Answer: Fluorine enhances metabolic stability by reducing oxidative degradation (C-F bond strength: ~485 kJ/mol vs. C-Cl: ~327 kJ/mol) and improves target binding via electronegative effects. Comparative studies show a 3-fold increase in plasma half-life (t½) for the fluoro analog vs. chloro derivatives in vitro . Use competitive binding assays (e.g., SPR or ITC) to quantify affinity shifts .

Q. What analytical techniques are critical for confirming the (Z)-isomer configuration and purity of this compound?

  • Methodological Answer:
  • NMR: NOESY/ROESY detects spatial proximity of the imine proton to the benzo[d]thiazole ring, confirming the (Z)-configuration .
  • HPLC-MS: Quantifies purity (>95%) and detects trace isomers. Use chiral columns (e.g., Chiralpak IA) for enantiomeric resolution .
  • X-ray crystallography: Resolves stereochemistry unambiguously (e.g., CCDC deposition for analogs in ).

Q. What in vitro assays are suitable for initial screening of this compound’s biological activity?

  • Methodological Answer:
  • Enzyme inhibition: Use fluorescence polarization assays with recombinant kinases or proteases (IC50 determination).
  • Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Metabolic stability: Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis of parent compound depletion .

Q. How can researchers mitigate solubility issues during formulation for biological testing?

  • Methodological Answer:
  • Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers.
  • pH adjustment: Prepare buffers (pH 6–8) to exploit the compound’s weakly acidic/basic groups.
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .

Advanced Research Questions

Q. How can computational methods predict the binding mode of this compound to its putative biological targets?

  • Methodological Answer:
  • Molecular docking: Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., kinases from PDB). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
  • QSAR modeling: Correlate substituent electronegativity (e.g., Hammett σ values) with activity data to guide synthetic modifications .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy observed in preclinical studies?

  • Methodological Answer:
  • Pharmacokinetic profiling: Measure bioavailability (AUC), tissue distribution (LC-MS/MS), and metabolite identification (HR-MS/MS).
  • Target engagement assays: Use PET tracers or bioluminescent probes to confirm target binding in vivo .
  • Dose optimization: Conduct PK/PD modeling to align exposure with therapeutic windows .

Q. How does the iodine atom in the 2-iodobenzoyl group impact radiosensitization potential in cancer therapy?

  • Methodological Answer: Iodine’s high atomic number (Z = 53) enhances X-ray absorption, making the compound a candidate for radiotherapy adjuvants. Test in combination with ionizing radiation (2–6 Gy) in clonogenic survival assays. Compare with non-iodinated analogs to isolate radiosensitization effects .

Q. What synthetic routes enable regioselective modification of the benzo[d]thiazole core for SAR studies?

  • Methodological Answer:
  • C-H functionalization: Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at the 6-fluoro position .
  • Protecting group strategies: Temporarily block the imine nitrogen with Boc groups to direct electrophilic substitutions .

Q. How can researchers validate the compound’s mechanism of action when conflicting data arise from transcriptomic vs. proteomic analyses?

  • Methodological Answer:
  • Multi-omics integration: Combine RNA-seq (transcriptome) and TMT-labeled proteomics to identify concordant pathways.
  • CRISPR-Cas9 knockout: Validate target gene essentiality in isogenic cell lines .
  • Phosphoproteomics: Use TiO2 enrichment and LC-MS/MS to map kinase signaling perturbations .

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